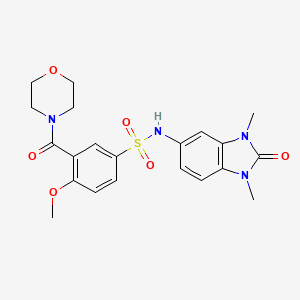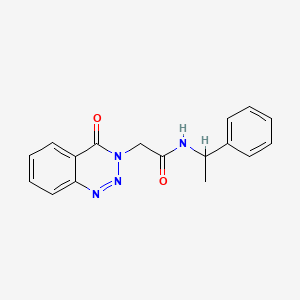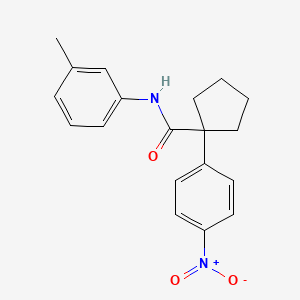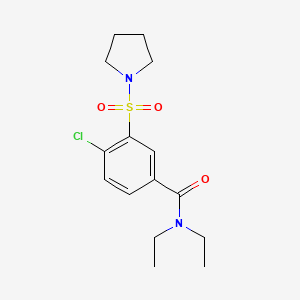![molecular formula C11H14F3NO B12483405 2-methoxy-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B12483405.png)
2-methoxy-N-[2-(trifluoromethyl)benzyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-[2-(trifluoromethyl)benzyl]ethanamine is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and an ethanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-(trifluoromethyl)benzyl]ethanamine typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with 2-methoxyethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-N-[2-(trifluoromethyl)benzyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under high pressure and temperature.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-methoxy-N-[2-(trifluoromethyl)benzyl]ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-[2-(trifluoromethyl)benzyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and exert its effects within the cell.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methoxy-N-[4-(trifluoromethyl)benzyl]ethanamine
- 2-methoxy-N-[3-(trifluoromethyl)benzyl]ethanamine
- 2-methoxy-N-[2-(difluoromethyl)benzyl]ethanamine
Uniqueness
2-methoxy-N-[2-(trifluoromethyl)benzyl]ethanamine is unique due to the specific positioning of the trifluoromethyl group on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of both methoxy and trifluoromethyl groups also contributes to its distinct physicochemical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H14F3NO |
|---|---|
Peso molecular |
233.23 g/mol |
Nombre IUPAC |
2-methoxy-N-[[2-(trifluoromethyl)phenyl]methyl]ethanamine |
InChI |
InChI=1S/C11H14F3NO/c1-16-7-6-15-8-9-4-2-3-5-10(9)11(12,13)14/h2-5,15H,6-8H2,1H3 |
Clave InChI |
YBMNLIDTONCKKA-UHFFFAOYSA-N |
SMILES canónico |
COCCNCC1=CC=CC=C1C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3,4-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12483343.png)
![4-methyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12483346.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-bromobenzyl)piperazine](/img/structure/B12483350.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(3,4-dimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B12483355.png)
![(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(3-phenoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione](/img/structure/B12483356.png)
![2-{[4-(Benzyloxy)-3-bromobenzyl]amino}ethanol](/img/structure/B12483369.png)
![N-benzyl-N-[(5-chloro-2-methoxyphenyl)sulfonyl]glycine](/img/structure/B12483384.png)
![N-({4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}sulfonyl)octanamide](/img/structure/B12483391.png)

![N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide](/img/structure/B12483402.png)
![2-[(3,4-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B12483404.png)
